molecular formula C16H10N2O3 B3023478 1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)- CAS No. 55294-87-6

1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)-

Cat. No.: B3023478
CAS No.: 55294-87-6
M. Wt: 278.26 g/mol
InChI Key: LZRPGFXKXJHZIR-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)- is a chemical compound with significant interest in various fields of scientific research It is known for its unique structure, which includes a phthalazinone core and an isobenzofuranone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)- typically involves the condensation of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid dimethyl ester under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the phthalazinone ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Phthalazinone: Shares the phthalazinone core but lacks the isobenzofuranone moiety.

    Isobenzofuranone Derivatives: Compounds with similar isobenzofuranone structures but different substituents.

Uniqueness: 1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)- is unique due to its combined phthalazinone and isobenzofuranone structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile applications and interactions that are not observed in simpler analogs.

Properties

IUPAC Name

2-(3-oxo-1H-2-benzofuran-1-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3/c19-14-11-6-2-1-5-10(11)9-17-18(14)15-12-7-3-4-8-13(12)16(20)21-15/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRPGFXKXJHZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481097
Record name 1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55294-87-6
Record name 1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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